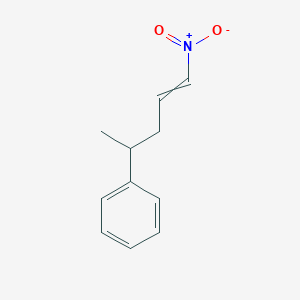

(5-Nitropent-4-en-2-yl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Nitropent-4-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a pentenyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitropent-4-en-2-yl)benzene typically involves the nitration of pentenylbenzene. This process can be achieved through electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) is generated using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring without affecting the pentenyl chain .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Nitropent-4-en-2-yl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Halogens in the presence of Lewis acids like FeCl₃ or AlCl₃.

Major Products

Amino derivatives: Formed through reduction.

Nitroso derivatives: Formed through oxidation.

Substituted benzenes: Formed through electrophilic substitution

Wissenschaftliche Forschungsanwendungen

(5-Nitropent-4-en-2-yl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of (5-Nitropent-4-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nitrobenzene: Similar structure but lacks the pentenyl chain.

Pentenylbenzene: Similar structure but lacks the nitro group.

Benzofuran derivatives: Share the benzene ring but have different substituents and biological activities

Uniqueness

(5-Nitropent-4-en-2-yl)benzene is unique due to the presence of both a nitro group and a pentenyl chain, which confer distinct chemical and biological properties.

Biologische Aktivität

(5-Nitropent-4-en-2-yl)benzene, a compound with significant potential in various biological applications, has garnered attention in recent research for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

The molecular structure of this compound is characterized by a nitro group attached to a pentene chain linked to a benzene ring. The compound's molecular formula is C11H11N1O2, with a molecular weight of approximately 189.21 g/mol. The presence of the nitro group is crucial as it influences the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N₁O₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The nitro group can enhance the compound's ability to penetrate bacterial membranes, leading to cell lysis.

- Anticancer Properties : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating various physiological processes.

Antimicrobial Activity

A study conducted on derivatives of nitro-substituted compounds revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The compound was found to induce apoptosis through:

- Activation of caspase pathways

- Increase in ROS levels

- Disruption of mitochondrial membrane potential

The IC50 values for these cell lines were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Eigenschaften

CAS-Nummer |

915312-40-2 |

|---|---|

Molekularformel |

C11H13NO2 |

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

5-nitropent-4-en-2-ylbenzene |

InChI |

InChI=1S/C11H13NO2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-5,7-10H,6H2,1H3 |

InChI-Schlüssel |

DAPZSGMYXAODQK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC=C[N+](=O)[O-])C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.